Desoxymetasone 21-Acetate

Pharmaceutical Impurity Profiling Corticosteroid Reference Standards Structural Elucidation

Desoxymetasone 21-Acetate is the EP-designated Impurity G reference standard for dexamethasone acetate analysis. It is supplied with comprehensive characterization data (HPLC, NMR, MS, IR, TGA) and ISO 17034-accredited certification, enabling accurate identification and quantification at the ≤0.1% unspecified impurity threshold. Using alternative 21-acetate corticosteroids or generic impurity mixtures will fail pharmacopeial system suitability tests and risk regulatory rejection of your ANDA or DMF. This standard provides the defined retention time, relative response factor, and molecular ion required by ICH Q3A/Q3B, ensuring method specificity, accuracy, and seamless regulatory compliance.

Molecular Formula C24H31FO5
Molecular Weight 418.5 g/mol
CAS No. 1597-78-0
Cat. No. B130449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoxymetasone 21-Acetate
CAS1597-78-0
Synonyms(11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione;  9-Fluoro-11β,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 21-Acetate;  21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione;  9α-Fluoro-16α-met
Molecular FormulaC24H31FO5
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)F)C
InChIInChI=1S/C24H31FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,13,17-18,20-21,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21-,22+,23+,24+/m1/s1
InChIKeyHRPWQACPJGPYRH-XHFUFBBFSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desoxymetasone 21-Acetate (CAS 1597-78-0): Pharmaceutical Reference Standard and EP Impurity G Identity


Desoxymetasone 21-Acetate (CAS 1597-78-0), chemically 9-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate, is a synthetic corticosteroid derivative catalogued as Dexamethasone Acetate EP Impurity G [1]. It is a known related substance in the European Pharmacopoeia (EP) monograph for dexamethasone acetate, distinguishing it structurally from the parent API by the absence of the 17α-hydroxyl group and the presence of the 21-acetate ester [2]. Its primary procurement relevance lies in its use as a fully characterized reference standard for impurity profiling, analytical method validation, and regulatory submission support.

Why Generic 'Corticosteroid Impurity' Standards Cannot Replace Desoxymetasone 21-Acetate


Substituting Desoxymetasone 21-Acetate with an alternative 21-acetate corticosteroid or a generic 'dexamethasone impurity mixture' will cause the analytical method to fail pharmacopeial system suitability or impurity identification criteria. As EP Impurity G, this single compound possesses a unique retention time, relative response factor, and molecular ion distinct from co-occurring impurities such as betamethasone 21-acetate (Impurity D) or 17-deoxy impurity variants [1]. Regulatory submissions comprising an ANDA or DMF demand impurity reference standards that are traceable to the named EP impurity and are accompanied by a comprehensive characterization package including HPLC chromatogram, NMR, MS, and IR spectra [2]. Non-specific or surrogate materials lack this regulatory traceability and defined chromatographic identity, directly risking method rejection by regulatory authorities.

Quantitative Differentiation Evidence for Desoxymetasone 21-Acetate vs. Closest Analogs


Structural Identity Defines This Compound as the Specific 17-Deoxy Derivative

Desoxymetasone 21-Acetate is the 17-deoxy derivative of dexamethasone 21-acetate. While dexamethasone 21-acetate (C₂₄H₃₁FO₆, MW 434.5) contains a 17α-hydroxyl, Desoxymetasone 21-Acetate (C₂₄H₃₁FO₅, MW 418.5) lacks this oxygen [1]. The molecular formula difference of precisely one oxygen atom (15.99 Da) results in distinct chromatographic behavior and MS fragmentation patterns. This contrasts directly with other named EP impurities: Impurity D (betamethasone 21-acetate, the 16β-methyl epimer) and Impurity E (dexamethasone 17,21-dipropionate). The 17-deoxy structure confers unique lipophilicity (predicted density 1.24±0.1 g/cm³) and solubility (slightly soluble in chloroform and heated methanol) compared to the parent API .

Pharmaceutical Impurity Profiling Corticosteroid Reference Standards Structural Elucidation

Glucocorticoid Receptor Binding Affinity of Parent Desoxymetasone vs. Dexamethasone

The parent compound desoxymetasone (free alcohol, the 21-deacetylated form of desoxymetasone 21-acetate) exhibits a relative binding affinity (RBA) for the glucocorticoid receptor of 73.09 ± 11.17 compared to dexamethasone at 49.38 ± 1.96, using triamcinolone acetonide as the 100% reference standard in a fluorescence polarization-based competition binding assay [1]. This represents approximately 1.48-fold higher receptor binding. Additionally, desoxymetasone behaved as a high-affinity ligand in fluorescence correlation spectroscopy, reducing the glucocorticoid receptor diffusion constant to roughly 10% of the unliganded state—a profile matched by dexamethasone and prednisolone but not by low-affinity ligands such as cortisone [2].

Glucocorticoid Receptor Pharmacology Relative Binding Affinity Corticosteroid Potency

EP Pharmacopeial Identity Enables Regulatory-Compliant Quantification Limits

In the context of dexamethasone acetate drug substance testing, EP-related substances specifications assign individual acceptance limits to named impurities. While Impurity G (desoxymetasone 21-acetate) is listed among specified impurities, representative batch analysis data for dexamethasone acetate show that Impurity I is controlled at ≤0.3%, Impurity D at ≤0.2%, Impurity A at ≤0.2%, Impurity E at ≤0.2%, and any unspecified individual impurity at ≤0.1% [1]. The availability of a characterized Impurity G reference standard with certified purity (typically ≥99% by HPLC ) enables accurate quantitation at these low thresholds and ensures method sensitivity meets the ≤0.1% unspecified impurity reporting requirement.

Analytical Method Validation Pharmacopeial Impurity Limits Quality Control

Comprehensive Characterization Documentation Contrasts with Minimal-Analysis Surrogates

Reputable vendors supply Desoxymetasone 21-Acetate as an EP Impurity G reference standard accompanied by a comprehensive characterization package: Certificate of Analysis (CoA), ¹H-NMR, ¹³C-NMR, Mass Spectrum (MS), HPLC chromatogram with relative retention time (RRT) data, IR spectrum, and TGA thermogram [1]. This multi-orthogonal characterization confirms identity and purity beyond a single HPLC trace. In comparison, generic 'desoxymetasone acetate' or 'dexamethasone impurity mixture' products frequently provide only HPLC purity data and a simplified CoA, lacking the NMR and MS structural confirmation needed for regulatory acceptance [2]. Mikromol (Fisher Scientific) distributes this compound under ISO 9001 certification, and alternative suppliers such as CATO provide it as an ISO 17034-accredited reference material, further differentiating it from non-accredited alternatives .

Reference Standard Qualification CoA and Spectral Data ISO 17034 Accreditation

Highest-Value Application Scenarios for Desoxymetasone 21-Acetate


ANDA and DMF Regulatory Filings for Generic Dexamethasone Acetate Drug Products

Desoxymetasone 21-Acetate serves as the reference standard for Impurity G in dexamethasone acetate ANDA submissions. The EP-named impurity with full characterization (NMR, MS, HPLC-RRT, IR, TGA) and ISO 17034-accredited certification enables demonstration of method specificity and accuracy at the ≤0.1% unspecified impurity threshold [1]. This directly fulfills ICH Q3A/Q3B requirements for impurity identification and qualification. Procurement of a multi-orthogonally characterized standard with regulatory-compliant documentation eliminates the risk of FDA/EMA deficiency letters related to impurity reference standard qualification .

Stability-Indicating HPLC Method Development and Forced Degradation Studies

During forced degradation of dexamethasone acetate, Impurity G may form via 17-deoxygenation or transesterification pathways. Using characterized Desoxymetasone 21-Acetate as a reference marker enables peak identification and resolution assessment in stability-indicating methods. The established relative retention time (RRT) data from the EP monograph allows method transfer across laboratories and column chemistries. Given that impurity I is controlled at ≤0.3% and unspecified impurities at ≤0.1%, accurate quantitation requires a reference standard with ≥99% purity [1].

Pharmacological Studies of Glucocorticoid Receptor Agonism with Defined Prodrug Activation

For preclinical research requiring a glucocorticoid receptor agonist, the parent scaffold desoxymetasone shows an RBA of 73.09 (vs. dexamethasone 49.38) [1]. Desoxymetasone 21-Acetate, as the 21-ester prodrug, can be employed in cellular assays where esterases hydrolyze the acetate, releasing the high-affinity parent alcohol. Purified Impurity G reference material (>99%) ensures that observed pharmacological effects are attributable to the target compound rather than co-eluting impurities that may possess glucocorticoid or anti-glucocorticoid activity.

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